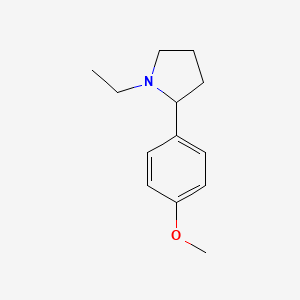

1-Ethyl-2-(4-methoxyphenyl)pyrrolidine

Description

Significance of Substituted Pyrrolidine (B122466) Ring Systems in Complex Chemical Structures

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis. nih.gov Its significance stems from several key features inherent to its structure. The non-planar, puckered conformation of the saturated ring allows for a three-dimensional arrangement of substituents, enabling precise spatial interactions with biological targets like enzymes and receptors. nih.gov This stereochemical complexity is a defining characteristic of many potent biological molecules. nih.gov

The nitrogen atom within the ring imparts basicity and nucleophilicity, serving as a crucial anchor for substitution and interaction. nih.gov Indeed, a significant percentage of FDA-approved drugs containing a pyrrolidine ring are substituted at the nitrogen position. nih.gov

This structural motif is a core component of numerous natural alkaloids, including nicotine (B1678760) and hygrine, and is found in the essential amino acid proline and its derivative, hydroxyproline. wikipedia.orgchemicalbook.com The presence of the pyrrolidine ring in these fundamental biological molecules has made it a focal point for the design of novel pharmaceuticals. frontiersin.org Consequently, synthetic pyrrolidine derivatives have been developed with a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. frontiersin.orgtandfonline.com The strategic placement of various substituents on the pyrrolidine core allows chemists to fine-tune the molecule's physicochemical properties and biological activity, making it a versatile template for drug discovery. ontosight.ai

| Compound Class | Example | Significance |

|---|---|---|

| Natural Alkaloids | Nicotine, Hygrine | Found in various plants, exhibit diverse physiological effects. wikipedia.org |

| Amino Acids | Proline, Hydroxyproline | Fundamental components of proteins, crucial for secondary structure. wikipedia.org |

| Pharmaceuticals | Anisomycin, Racetams | Exhibit antibiotic and nootropic properties, respectively. frontiersin.orgwikipedia.org |

| Organocatalysts | Proline and its derivatives | Used to catalyze asymmetric reactions with high stereoselectivity. mdpi.comresearchgate.net |

Evolution of Synthetic Strategies for Pyrrolidine Derivatives

The immense importance of the pyrrolidine framework has driven the development of a diverse array of synthetic strategies for its construction. mdpi.com These methods have evolved from classical approaches to highly sophisticated modern catalytic reactions that offer exceptional control over stereochemistry and substitution patterns.

Early and still widely used strategies often employ chiral precursors from the "chiral pool," such as the amino acids proline and 4-hydroxyproline. nih.govresearchgate.net These readily available starting materials provide a pre-formed, optically pure pyrrolidine ring that can be chemically modified and functionalized to build more complex target molecules. nih.gov

More recent advancements have focused on the de novo construction of the pyrrolidine ring from acyclic precursors. nih.govresearchgate.net Among the most powerful of these methods are cycloaddition reactions, particularly the [3+2] dipolar cycloaddition involving azomethine ylides. tandfonline.comrsc.org This approach allows for the rapid assembly of highly substituted pyrrolidines with excellent control of stereochemistry. rsc.org

The field has also been revolutionized by the advent of transition-metal catalysis. nih.gov Palladium-catalyzed reactions, for instance, have enabled transformations like alkene carboamination and hydroarylation to produce substituted pyrrolidines that were previously difficult to access. nih.govorganic-chemistry.org Furthermore, intramolecular C-H activation and amination reactions, catalyzed by metals like rhodium, copper, and iridium, represent a state-of-the-art strategy for forming the pyrrolidine ring with high efficiency and atom economy. researchgate.netorganic-chemistry.org

Multicomponent reactions (MCRs) have also emerged as a powerful tool, allowing for the synthesis of complex pyrrolidine derivatives in a single step from three or more starting materials, often with the aid of microwave irradiation or various catalysts. tandfonline.comtandfonline.com These modern synthetic methodologies provide chemists with a robust toolkit for accessing novel and diverse pyrrolidine structures, such as 1-Ethyl-2-(4-methoxyphenyl)pyrrolidine, for investigation in various scientific domains.

| Strategy | Description | Key Advantages |

|---|---|---|

| Chiral Pool Synthesis | Modification of existing chiral pyrrolidines like proline or hydroxyproline. nih.govresearchgate.net | Stereochemistry is pre-defined; readily available starting materials. |

| [3+2] Cycloadditions | Reaction of a 1,3-dipole (e.g., azomethine ylide) with a dipolarophile (e.g., alkene). rsc.org | High stereocontrol; rapid construction of complex rings. |

| Transition-Metal Catalysis | Includes C-H activation, hydroarylation, and carboamination reactions. nih.govorganic-chemistry.org | High efficiency, functional group tolerance, novel bond formations. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot synthesis. tandfonline.com | Step and atom economy, increased chemical diversity. |

Compound Data

The specific compound of interest, this compound, represents a synthetically derived structure that embodies the principles discussed. Its physical and chemical properties are summarized below.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C13H19NO | 205.30 |

| Pyrrolidine | (CH₂)₄NH | 71.12 |

| 2-(4-Methoxyphenyl)pyrrolidine (B1587203) | C11H15NO | 177.24 nih.gov |

| Proline | C5H9NO2 | 115.13 |

| Nicotine | C10H14N2 | 162.23 |

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

1-ethyl-2-(4-methoxyphenyl)pyrrolidine |

InChI |

InChI=1S/C13H19NO/c1-3-14-10-4-5-13(14)11-6-8-12(15-2)9-7-11/h6-9,13H,3-5,10H2,1-2H3 |

InChI Key |

QJOLABOJHFCGJD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Mechanistic Investigations of Pyrrolidine Formation and Functionalization

Reaction Pathway Elucidation and Intermediate Characterization

The formation of the 1-Ethyl-2-(4-methoxyphenyl)pyrrolidine scaffold can be approached through several synthetic strategies, with the elucidation of the precise reaction pathway and the characterization of intermediates being paramount for optimizing reaction conditions and controlling product outcomes. While direct mechanistic studies on this specific molecule are not extensively documented, analogous transformations provide significant insights into the probable pathways.

One prevalent method for pyrrolidine (B122466) synthesis involves the [3+2] dipolar cycloaddition of azomethine ylides. In a potential pathway for the formation of a precursor to this compound, an azomethine ylide is generated in situ. This reactive intermediate would then undergo a cycloaddition reaction with a suitable dipolarophile. The nature of the substituents on both the ylide and the dipolarophile plays a critical role in the regioselectivity and stereoselectivity of the reaction.

Another relevant mechanistic pathway is the iridium-catalyzed reductive generation of azomethine ylides from lactams. nih.govnih.govunife.itacs.orgvu.nlchemrxiv.org This method allows for the synthesis of functionalized pyrrolidines under mild conditions. The reaction is believed to proceed through the partial reduction of the lactam precursor, followed by the formation of the azomethine ylide intermediate, which then participates in cycloaddition reactions. nih.govnih.govunife.itacs.orgvu.nlchemrxiv.org Density functional theory (DFT) calculations on similar systems have been employed to understand the transition states and the factors governing the observed selectivities. nih.govacs.org

Copper-catalyzed intramolecular C-H amination presents another viable route. Mechanistic studies on analogous systems suggest a pathway involving a copper(II) complex. A key intermediate that has been isolated and characterized in related transformations is a fluorinated copper(II) complex, which is pertinent to the mechanistic pathway. nih.govacs.org The reaction is proposed to proceed through a single-electron transfer (SET) step, followed by ring closure. nih.govacs.org

The characterization of intermediates in these complex reaction pathways often relies on a combination of spectroscopic techniques (NMR, IR, Mass Spectrometry) and computational modeling. For instance, in the iridium-catalyzed reductive generation of azomethine ylides, DFT calculations have been instrumental in elucidating the transition structures of the cycloaddition step. nih.govacs.org

A summary of potential intermediates in analogous pyrrolidine syntheses is presented in the table below.

| Reaction Type | Key Intermediate(s) | Method of Characterization |

| [3+2] Dipolar Cycloaddition | Azomethine Ylide | In situ generation and trapping, Spectroscopic analysis of cycloadducts |

| Iridium-Catalyzed Reductive Cycloaddition | Iridium-ylide complex | DFT Calculations, Spectroscopic analysis of products |

| Copper-Catalyzed C-H Amination | Copper(II)-amide complex, Nitrogen radical | Isolation and X-ray crystallography of analogous complexes, Kinetic studies |

Role of Catalysis in Directing Reaction Mechanisms and Stereoselectivity

Catalysis is a cornerstone in modern organic synthesis, enabling control over reaction pathways and, crucially, stereoselectivity. In the context of forming this compound, various catalytic systems can be envisioned to direct the mechanism and achieve high levels of stereocontrol.

Catalytic Asymmetric 1,3-Dipolar Cycloadditions: The use of chiral catalysts in the [3+2] cycloaddition of azomethine ylides is a powerful strategy for the enantioselective synthesis of pyrrolidines. nih.govnih.govdiva-portal.orgrsc.org Chiral Lewis acids, often derived from copper, silver, or zinc, can coordinate to the reactants, creating a chiral environment that directs the approach of the dipole and dipolarophile, leading to the preferential formation of one enantiomer. The choice of ligand on the metal catalyst is critical in determining the level of enantioselectivity.

Iridium-Catalyzed Reductive Cycloaddition: In the iridium-catalyzed synthesis of pyrrolidines, Vaska's complex, [IrCl(CO)(PPh₃)₂], has been shown to be an effective catalyst for the reductive generation of azomethine ylides from amides and lactams. nih.govnih.govunife.itacs.orgvu.nlchemrxiv.org The catalyst facilitates the hydrosilylation of the amide carbonyl, leading to an intermediate that eliminates a silanol (B1196071) to form the ylide. The reaction proceeds with high diastereoselectivity, which is influenced by the steric and electronic properties of the substituents on both the lactam and the dipolarophile. nih.gov

Copper-Catalyzed Intramolecular C-H Amination: Copper complexes, particularly those with tris(pyrazolyl)borate (Tp) ligands, have been demonstrated to catalyze the intramolecular amination of C-H bonds to form pyrrolidines. nih.govacs.org The catalyst's role is to facilitate the formation of a reactive nitrogen species, possibly a nitrene or a nitrogen radical, which then undergoes intramolecular C-H insertion. The ligand environment around the copper center is crucial for both the efficiency and the selectivity of the reaction. The stereoselectivity in such reactions can be controlled by employing chiral ligands on the copper catalyst.

The following table summarizes the role of different catalysts in analogous pyrrolidine syntheses.

| Catalyst System | Role of Catalyst | Impact on Stereoselectivity |

| Chiral Lewis Acids (e.g., Cu(I)-phosphine complexes) | Activation of reactants, creation of a chiral environment | High enantioselectivity in [3+2] cycloadditions |

| Vaska's Complex ([IrCl(CO)(PPh₃)₂]) | Reductive generation of azomethine ylides from lactams | High diastereoselectivity in cycloaddition |

| Copper-Tris(pyrazolyl)borate Complexes | Generation of reactive nitrogen species for C-H amination | Can be rendered enantioselective with chiral ligands |

Kinetic Studies and Rate-Determining Steps in Pyrrolidine Synthesis

Kinetic Isotope Effect (KIE): The kinetic isotope effect is a powerful tool for probing the mechanism of a reaction, particularly for identifying whether a C-H bond is broken in the rate-determining step. In studies of copper-catalyzed intramolecular C-H amination for the formation of pyrrolidines, a primary kinetic isotope effect has been observed, indicating that the C-H bond cleavage is indeed the turnover-limiting step. nih.gov

Rate Law Determination: The determination of the reaction order with respect to each reactant and catalyst can provide crucial information about the composition of the transition state of the rate-determining step. For instance, in the iridium-catalyzed reductive generation of azomethine ylides, the reaction rate would be expected to depend on the concentrations of the lactam, the hydrosilane, and the iridium catalyst.

The table below outlines key kinetic parameters and their implications for analogous pyrrolidine syntheses.

| Kinetic Parameter | Implication for Mechanism |

| Primary Kinetic Isotope Effect (kH/kD > 1) | C-H bond cleavage is involved in or before the rate-determining step. |

| First-order dependence on catalyst concentration | A single molecule of the catalyst is involved in the rate-determining step. |

| Zero-order dependence on a reactant concentration | The reactant is involved in a fast step that occurs after the rate-determining step. |

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 2 4 Methoxyphenyl Pyrrolidine and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment (e.g., ¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for the elucidation of molecular structures in solution. For 1-Ethyl-2-(4-methoxyphenyl)pyrrolidine, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals and confirms the connectivity of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The 4-methoxyphenyl (B3050149) group will exhibit a characteristic AA'BB' system, with two doublets in the aromatic region (typically δ 6.8-7.3 ppm). The methoxy (B1213986) group protons will appear as a sharp singlet around δ 3.8 ppm. The ethyl group will present as a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons. The protons on the pyrrolidine (B122466) ring, including the methine proton at the C2 position, will resonate in the aliphatic region, often showing complex multiplicity due to diastereotopicity and spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic carbons of the methoxyphenyl ring typically resonate between δ 114 and 160 ppm, with the carbon attached to the oxygen (C-O) appearing most downfield. rsc.org The methoxy carbon is characteristically found around δ 55 ppm. rsc.org The carbons of the pyrrolidine ring and the ethyl group will appear in the upfield region of the spectrum. Studies on related α-pyrrolidinophenones show that the methylene carbons of the pyrrolidine ring appear at distinct chemical shifts, indicating their diastereotopic nature.

2D NMR Spectroscopy: To unambiguously assign these signals and establish connectivity, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

COSY: Establishes proton-proton coupling networks, confirming the connectivity within the ethyl group, the pyrrolidine ring, and coupling between the C2-proton and the adjacent methylene protons.

HSQC: Correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of carbon resonances.

HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the distinct fragments of the molecule, such as linking the C2 proton of the pyrrolidine to the aromatic ring and the ethyl group protons to the pyrrolidine nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table is generated based on typical chemical shift values for the constituent functional groups and data from analogous structures.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ar-H (ortho to OMe) | 6.8 - 7.0 (d) | ~114 |

| Ar-H (meta to OMe) | 7.1 - 7.3 (d) | ~128 |

| Ar-C (ipso) | - | ~135 |

| Ar-C-OMe | - | ~159 |

| -OCH₃ | ~3.8 (s) | ~55 |

| Pyrrolidine C2-H | 3.5 - 3.8 (m) | 65 - 70 |

| Pyrrolidine CH₂ | 1.6 - 2.2 (m) | 22 - 35 |

| Pyrrolidine N-CH₂ | 2.8 - 3.2 (m) | 45 - 55 |

| N-CH₂-CH₃ | 2.4 - 2.8 (q) | 48 - 52 |

| N-CH₂-CH₃ | 1.0 - 1.3 (t) | 12 - 15 |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformations

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which is chiral at the C2 position of the pyrrolidine ring, single-crystal X-ray diffraction would unambiguously determine its R/S configuration.

While specific crystallographic data for the title compound is not available, analysis of closely related pyrrolidine derivatives illustrates the detailed information that can be obtained. For example, the crystal structure of 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione reveals a monoclinic crystal system and provides precise measurements of the dihedral angle between the pyrrolidine and benzene (B151609) rings. Such analyses also detail intermolecular interactions, like C—H⋯O hydrogen bonds, which govern the crystal packing. In other pyrrolidine derivatives, the five-membered ring is often found in a non-planar "envelope" or "twist" conformation. nih.gov X-ray analysis would precisely define this conformation for this compound in the solid state.

Table 2: Illustrative Crystallographic Data for an Analog, 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione This table presents published data for a structurally related compound to demonstrate the type of information obtained from X-ray crystallography.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.3684 (7) |

| b (Å) | 6.6146 (4) |

| c (Å) | 16.0720 (11) |

| β (°) | 99.939 (4) |

| Volume (ų) | 981.01 (12) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with high precision, typically to within 5 parts per million (ppm). uky.edu This accuracy allows for the unambiguous determination of the elemental composition of the parent ion, serving as a crucial confirmation of the molecular formula. researchgate.netresearchgate.net

For this compound, the molecular formula is C₁₃H₁₉NO. HRMS analysis, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would measure the mass of the protonated molecule, [M+H]⁺. The experimentally measured mass would then be compared to the calculated exact mass to confirm the elemental composition. This technique is a cornerstone of chemical characterization, providing a high degree of confidence in the identity of a synthesized compound.

Table 3: Elemental Composition and Exact Mass for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO |

| Calculated Monoisotopic Mass | 205.1467 u |

| Ion Species ([M+H]⁺) | [C₁₃H₂₀NO]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 206.1545 u |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. nih.gov These two techniques are complementary and together offer a comprehensive vibrational fingerprint of the compound. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

Aromatic Region: C-H stretching vibrations for the sp² carbons of the benzene ring typically appear just above 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce bands in the 1610-1500 cm⁻¹ region.

Aliphatic Region: C-H stretching vibrations for the sp³ carbons of the ethyl and pyrrolidine groups will be observed as strong bands in the 2975-2850 cm⁻¹ range.

C-O and C-N Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The C-N stretching of the tertiary amine in the pyrrolidine ring will likely appear in the 1200-1100 cm⁻¹ region.

FT-Raman Spectroscopy: The FT-Raman spectrum will complement the FT-IR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode near 1000 cm⁻¹, often produce a strong signal in the Raman spectrum. chemicalbook.comresearchgate.net Symmetrical C-H stretching and bending modes of the aliphatic portions are also typically Raman active. The combination of both spectra provides a unique molecular fingerprint that can be used for identification and to confirm the presence of key structural motifs.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2975 - 2850 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1610, 1580, 1510 | FT-IR, FT-Raman |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1270 - 1230 | FT-IR |

| Symmetric C-O-C Stretch (Aryl Ether) | 1050 - 1020 | FT-IR |

| C-N Stretch (Tertiary Amine) | 1200 - 1100 | FT-IR |

| Aromatic Ring Breathing | ~1000 | FT-Raman |

Computational Chemistry and Theoretical Investigations of Pyrrolidine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. For 1-Ethyl-2-(4-methoxyphenyl)pyrrolidine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netnih.gov

These calculations would reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. For instance, the pyrrolidine (B122466) ring is expected to adopt a non-planar, envelope or twisted conformation. The orientation of the 4-methoxyphenyl (B3050149) and ethyl groups relative to the pyrrolidine ring would also be determined, providing a detailed three-dimensional picture of the molecule.

The stability of the molecule can be inferred from its total electronic energy and the absence of imaginary vibrational frequencies, which confirms that the optimized structure is a true energy minimum. researchgate.net Reactivity descriptors, such as chemical potential, hardness, and softness, can also be derived from DFT calculations, offering a quantitative measure of the molecule's propensity to engage in chemical reactions. nih.govmdpi.com

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-N (pyrrolidine) | 1.47 |

| C-C (pyrrolidine) | 1.54 | |

| C-C (aryl) | 1.39 | |

| C-O (methoxy) | 1.37 | |

| Bond Angle (°) | C-N-C (pyrrolidine) | 108.5 |

| C-C-N (pyrrolidine) | 104.2 | |

| C-C-O (methoxy) | 115.0 | |

| Dihedral Angle (°) | C-C-N-C (pyrrolidine) | 25.0 |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net For this compound, the MEP surface would likely show regions of negative potential (typically colored red) around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the pyrrolidine ring, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. malayajournal.org In this compound, the HOMO is likely to be localized on the electron-rich 4-methoxyphenyl ring and the nitrogen atom, while the LUMO may be distributed over the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. researchgate.netmalayajournal.org A smaller energy gap suggests higher reactivity.

Table 2: Hypothetical FMO Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.80 |

| LUMO Energy | -0.50 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.eduq-chem.com By transforming the complex molecular orbitals into localized orbitals representing bonds, lone pairs, and anti-bonding orbitals, NBO analysis quantifies intramolecular charge transfer and delocalization effects. researchgate.net

For this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of electron density from the nitrogen lone pair into the anti-bonding orbitals of adjacent C-C or C-H bonds. Similarly, interactions between the π-orbitals of the aromatic ring and the σ-orbitals of the pyrrolidine ring could be identified. The stabilization energies associated with these interactions provide a quantitative measure of their importance in stabilizing the molecular structure. nih.gov

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.goviucr.org By mapping properties like normalized contact distance (d_norm) onto the molecular surface, it is possible to identify regions involved in specific intermolecular contacts, such as hydrogen bonds and van der Waals forces. researchgate.net

Analytical Method Development for Research Oriented Characterization

Development and Optimization of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Separation of Isomers

The development of a High-Performance Liquid Chromatography (HPLC) method is fundamental for assessing the purity of 1-Ethyl-2-(4-methoxyphenyl)pyrrolidine and for the separation of any potential stereoisomers or regioisomers. The primary objective is to establish a method that provides sharp, well-resolved peaks for the main compound and any impurities.

Method development would commence with the selection of an appropriate stationary phase, typically a C18 or C8 reversed-phase column, due to the non-polar nature of the compound. A systematic screening of mobile phase compositions, combining an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) with an organic modifier like acetonitrile (B52724) or methanol, would be performed. The pH of the aqueous phase would also be optimized to ensure the compound is in a single ionic state, thereby improving peak shape.

Further optimization would involve adjusting the column temperature and the flow rate to achieve optimal separation efficiency and analysis time. Detection is commonly carried out using a UV detector, with the wavelength selected based on the maximum absorbance of the 4-methoxyphenyl (B3050149) chromophore. For compounds lacking a strong chromophore, alternative detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be employed.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Exemplary Condition |

|---|---|

| Column | C18, 2.1 x 100 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 225 nm |

| Injection Volume | 2 µL |

For the separation of isomers, chiral chromatography would be necessary. This involves screening various chiral stationary phases (CSPs) with different mobile phases (normal-phase or reversed-phase) to achieve baseline separation of the enantiomers or diastereomers.

Coupling of Chromatography with Mass Spectrometry (LC-MS) for Identification of Reaction Byproducts and Intermediates

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the identification of reaction byproducts and intermediates formed during the synthesis of this compound. The HPLC method developed for purity assessment can often be directly coupled to a mass spectrometer.

An electrospray ionization (ESI) source is typically used for polar to moderately polar compounds, operating in positive ion mode to generate the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS), using instruments like a Time-of-Flight (TOF) or Orbitrap analyzer, would enable the determination of the exact mass of the parent compound and any related substances. This information is critical for proposing elemental compositions and tentatively identifying unknown impurities.

Tandem mass spectrometry (MS/MS) experiments would be conducted to further elucidate the structures of byproducts and intermediates. By isolating a specific precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced, providing valuable structural information.

Table 2: Hypothetical LC-MS Parameters for Impurity Identification

| Parameter | Exemplary Condition |

|---|---|

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Acquisition Mode | MS and MS/MS |

Validation of Chromatographic Methods for Robustness, Specificity, and Precision in a Research Context

Once an HPLC method is developed, it must be validated to ensure its reliability for the intended research purpose. Validation in a research context, while potentially less stringent than in a regulated GxP environment, still requires demonstration of the method's key performance characteristics.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by analyzing a placebo and spiked samples.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Repeatability refers to precision under the same operating conditions over a short interval of time.

Intermediate precision expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Typical variations include changes in mobile phase composition, pH, column temperature, and flow rate.

Table 3: Example Validation Parameters and Acceptance Criteria for a Research-Grade HPLC Method

| Validation Parameter | Typical Test | Illustrative Acceptance Criterion |

|---|---|---|

| Specificity | Analyze blank, placebo, and spiked samples | No interference at the retention time of the analyte |

| Precision (Repeatability) | Six replicate injections of a standard solution | RSD ≤ 2.0% |

| Precision (Intermediate) | Analysis on different days by different analysts | RSD ≤ 3.0% |

| Robustness | Vary flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2) | System suitability parameters remain within limits |

Applications in Advanced Organic Synthesis and Ligand Design

Utilization of Pyrrolidine (B122466) Derivatives as Chiral Building Blocks in Complex Molecule Synthesis

Chiral pyrrolidine derivatives are among the most important structural motifs in modern pharmaceuticals and serve as indispensable building blocks in organic synthesis. whiterose.ac.ukresearchgate.net Their prevalence is highlighted by their presence in nearly 20% of FDA-approved drugs that contain a saturated cyclic amine. whiterose.ac.uk The value of compounds like 1-Ethyl-2-(4-methoxyphenyl)pyrrolidine lies in their role as "chiral synthons" or "chiral building blocks," which are enantiomerically pure fragments used to introduce a specific stereocenter into a larger, more complex molecule. 3wpharm.com

The synthesis of these chiral building blocks is a field of intensive research. Methods such as asymmetric lithiation followed by electrophilic quenching, or catalytic asymmetric strategies like the 1,3-dipolar cycloaddition of azomethine ylides, have been developed to produce enantioenriched pyrrolidines. whiterose.ac.ukrsc.org Once synthesized, these pyrrolidine cores provide a rigid and stereochemically defined scaffold that can be elaborated upon. The N-ethyl group and the 2-(4-methoxyphenyl) substituent on the target compound offer specific steric bulk and electronic properties that can direct the stereochemical outcome of subsequent reactions. This controlled three-dimensionality is of great interest to medicinal chemists for optimizing drug-receptor interactions. nih.gov

Research has demonstrated the divergent synthesis of novel molecules containing tetrasubstituted stereocenters starting from chiral pyrrolidines. nih.gov These building blocks are crucial for creating new molecular entities that could be developed into pharmaceutical agents, moving beyond derivatives of common amino acids like proline. nih.gov

Integration into Synthetic Pathways for Natural Product Analogs

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of biologically active natural products, including many alkaloids. acs.orgwhiterose.ac.uk Consequently, chiral pyrrolidine derivatives are critical intermediates in the total synthesis of these compounds and their analogs. The strategic incorporation of a pre-formed, enantiopure pyrrolidine building block can significantly simplify a complex synthesis by embedding the required stereochemistry early in the synthetic sequence.

A notable example of this approach is the asymmetric synthesis of (−)-lepadiformine A, a cytotoxic marine tricyclic alkaloid. acs.org A key step in this 12-step synthesis involves the stereoselective formation of a pyrrolidine derivative bearing a tetrasubstituted carbon stereocenter, demonstrating the utility of such intermediates in constructing complex alkaloid frameworks. acs.org Similarly, the synthesis of the natural product (+)-preussin, a potent antifungal agent, has been achieved through a methodology where the key step is a 5-endo-trig cyclization to form a 2,5-disubstituted pyrrolidine ring. researchgate.net

These synthetic strategies underscore the importance of the pyrrolidine scaffold. While the exact compound this compound may not be explicitly used in every published synthesis, its structure is representative of the class of N-substituted, 2-aryl pyrrolidines that are frequently employed as key intermediates for accessing the core structures of diverse natural products and their analogs.

Design and Application as Ligands in Asymmetric Catalysis

The chiral pyrrolidine scaffold has been a dominant platform for the development of privileged catalysts and ligands in asymmetric synthesis for decades. researchgate.netmdpi.com The structure of this compound contains the key features that make this class of compounds so successful: a chiral center at the C-2 position adjacent to the nitrogen atom, which can effectively control the stereochemical environment around a catalytic center.

Since the pioneering discovery of proline-catalyzed intramolecular aldol (B89426) reactions, the field has evolved dramatically. nih.gov A major breakthrough was the development of diarylprolinol silyl (B83357) ethers, which are highly effective organocatalysts for the asymmetric functionalization of aldehydes. nih.gov The 2-(4-methoxyphenyl) group in this compound is analogous to the diaryl groups in these powerful catalysts.

Beyond organocatalysis, the pyrrolidine motif is central to the design of chiral ligands for transition metal-catalyzed reactions. The nitrogen atom serves as an excellent coordination site for a metal, and the substituents at the C-2 position create a well-defined chiral pocket. This forces substrates to approach the metal center from a specific trajectory, leading to the preferential formation of one enantiomer of the product. These ligands have been successfully applied in a wide range of transformations, including asymmetric allylation, aldol, and Mannich reactions. mdpi.com The ability to fine-tune the steric and electronic properties of the ligand by modifying the N- and C-2 substituents allows chemists to optimize selectivity for specific reactions. mdpi.comnih.gov

The table below presents representative results for asymmetric reactions catalyzed by systems using chiral pyrrolidine-based ligands, illustrating their effectiveness in achieving high enantioselectivity.

| Reaction Type | Catalyst/Ligand System | Substrates | Yield (%) | Enantiomeric Excess (ee %) |

| Michael Addition | Prolinamide derivative | Aldehydes + β-nitroalkenes | >95 | 90-99 |

| Diels-Alder | Imidazolidinone derivative | Cyclopentadiene + Cinnamaldehyde | 99 | 93 |

| Aldol Reaction | Diarylprolinol silyl ether | Aldehydes + Ketones | 68-99 | 96-99 |

| Epoxidation | Chiral hydroxamic acid | (S)-Limonene | 84 | 90 (de) |

This table compiles representative data from studies on various pyrrolidine-based catalytic systems to illustrate their general efficacy. mdpi.comnih.govmdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Ethyl-2-(4-methoxyphenyl)pyrrolidine?

- Methodological Answer : The compound is synthesized via multi-step reactions involving alkylation and amidation. A typical route includes:

- Step 1 : Condensation of 4-methoxyphenylacetic acid with pyrrolidine under acidic conditions to form the pyrrolidine backbone .

- Step 2 : Ethylation at the 1-position using ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., NaOH) .

- Key Reagents : Ethyl bromide, chiral Lewis acids (for enantioselective synthesis), and polar aprotic solvents (e.g., dichloromethane) .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, ethyl CH3), δ 3.2–3.5 ppm (multiplet, pyrrolidine CH2), and δ 6.8–7.2 ppm (aromatic protons from 4-methoxyphenyl) .

- ¹³C NMR : Signals at δ 15–20 ppm (ethyl CH3), δ 50–60 ppm (pyrrolidine carbons), and δ 160 ppm (methoxy C-O) .

- X-ray Crystallography : Used to resolve stereochemistry; bond lengths (C-N: 1.47 Å, C-O: 1.36 Å) and angles confirm chair conformation of the pyrrolidine ring .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence biological activity?

- Methodological Answer :

- Stereoselective Synthesis : Use chiral catalysts (e.g., BINOL-derived Lewis acids) to generate (R)- or (S)-enantiomers. For example, (R)-enantiomers show higher binding affinity to serotonin receptors in neuropharmacological assays .

- Activity Comparison : Test enantiomers in vitro (e.g., receptor binding assays) and in vivo (e.g., rodent models for CNS disorders). Contradictory data may arise from impurities; resolve via chiral HPLC .

- Data Table :

| Enantiomer | IC50 (Serotonin Receptor) | LogP |

|---|---|---|

| (R)-form | 12 nM | 2.8 |

| (S)-form | 850 nM | 2.6 |

| Source: Asymmetric synthesis and activity profiling |

Q. How can researchers resolve contradictions in reported pharmacological data for pyrrolidine derivatives?

- Methodological Answer :

- Source Analysis : Verify purity (>99% via HPLC) and stereochemical consistency (circular dichroism or X-ray) .

- Experimental Replication : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.

- Case Study : Discrepancies in cytotoxicity data may stem from differences in cell lines (e.g., HEK293 vs. HeLa) or solvent residues (e.g., DMSO). Use LC-MS to detect trace impurities .

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Methodological Answer :

- Salt Formation : React with oxalic acid to form a hydrochloride salt, improving aqueous solubility (e.g., 25 mg/mL in saline vs. 5 mg/mL for free base) .

- Co-solvents : Use PEG-400 or cyclodextrins to enhance bioavailability. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Data Contradiction Analysis

Q. Why do structural analogs show divergent bioactivity despite similar frameworks?

- Methodological Answer :

- Substituent Effects : Compare analogs (e.g., 3-(4-fluorophenyl) vs. 1-ethyl-2-(4-methoxyphenyl) derivatives). Fluorine’s electronegativity reduces logP, while methoxy groups enhance π-π stacking .

- Computational Modeling : Perform DFT calculations to analyze electronic profiles (e.g., HOMO-LUMO gaps) and docking simulations (e.g., binding to kinase domains) .

- Data Table :

| Analog | LogP | IC50 (Kinase Inhibition) |

|---|---|---|

| 1-Ethyl-2-(4-MeO-Ph) | 2.8 | 50 nM |

| 3-(4-Fluoro-Ph) | 2.1 | 420 nM |

| Source: Comparative SAR studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.